molecular formula C15H16N2O2 B470091 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde CAS No. 433688-22-3

6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde

Cat. No.: B470091
CAS No.: 433688-22-3
M. Wt: 256.3g/mol
InChI Key: YYMBTTGOVAITPC-UHFFFAOYSA-N
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Description

6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.30 g/mol . It is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde typically involves the condensation of 6-methylquinoline-3-carbaldehyde with morpholine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: 6-Methyl-2-morpholin-4-yl-quinoline-3-carboxylic acid.

    Reduction: 6-Methyl-2-morpholin-4-yl-quinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may intercalate with DNA or inhibit specific enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde is unique due to the presence of both the morpholine and methyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-2-3-14-12(8-11)9-13(10-18)15(16-14)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMBTTGOVAITPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901332205
Record name 6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641259
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

433688-22-3
Record name 6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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